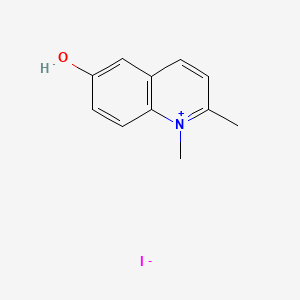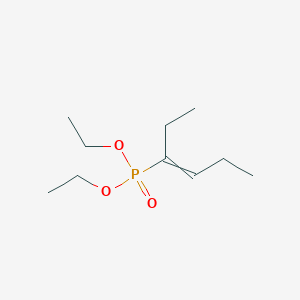
(1S)-2,2-Dimethyl-3-(propan-2-ylidene)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-2,2-Dimethyl-3-(propan-2-ylidene)cyclobutane-1-carboxylic acid is an organic compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of the cyclobutane ring and the carboxylic acid functional group makes it a versatile molecule for synthetic and research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-Dimethyl-3-(propan-2-ylidene)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions, where two alkenes react to form a cyclobutane ring.
Introduction of the Carboxylic Acid Group: This can be done through oxidation reactions, where an alcohol or aldehyde precursor is oxidized to form the carboxylic acid.
Introduction of the Dimethyl and Propan-2-ylidene Groups: These groups can be introduced through various alkylation reactions, where alkyl halides react with the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems.
化学反应分析
Types of Reactions
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives such as esters and amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Esters: Formed through esterification reactions with alcohols.
Amides: Formed through amidation reactions with amines.
Alcohols and Aldehydes: Formed through reduction reactions.
科学研究应用
(1S)-2,2-Dimethyl-3-(propan-2-ylidene)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1S)-2,2-Dimethyl-3-(propan-2-ylidene)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the cyclobutane ring can provide steric hindrance and rigidity to the molecule. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the dimethyl and propan-2-ylidene groups.
2,2-Dimethylcyclobutane-1-carboxylic acid: Lacks the propan-2-ylidene group.
3-(Propan-2-ylidene)cyclobutane-1-carboxylic acid: Lacks the dimethyl groups.
Uniqueness
(1S)-2,2-Dimethyl-3-(propan-2-ylidene)cyclobutane-1-carboxylic acid is unique due to the presence of both the dimethyl and propan-2-ylidene groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the cyclobutane ring and carboxylic acid functional group makes it a versatile and valuable compound for various applications.
属性
CAS 编号 |
827610-68-4 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
(1S)-2,2-dimethyl-3-propan-2-ylidenecyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-6(2)7-5-8(9(11)12)10(7,3)4/h8H,5H2,1-4H3,(H,11,12)/t8-/m1/s1 |
InChI 键 |
DFHLXFYDHNRKNF-MRVPVSSYSA-N |
手性 SMILES |
CC(=C1C[C@@H](C1(C)C)C(=O)O)C |
规范 SMILES |
CC(=C1CC(C1(C)C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methyl}morpholine](/img/structure/B12534301.png)

![2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol](/img/structure/B12534308.png)

![Thiourea, N-[4-(methylsulfinyl)butyl]-N'-[4-(methylsulfonyl)butyl]-](/img/structure/B12534315.png)
![4,8-Methano-1H-cycloocta[B]pyrrole](/img/structure/B12534318.png)
![Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12534320.png)

![4-[3-(Dimethylamino)pyrrolidin-1-yl]naphthalene-1-carbonitrile](/img/structure/B12534336.png)


![[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B12534374.png)

![4-{(3E)-3-[(4-Bromophenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline](/img/structure/B12534387.png)
